molecular formula C7H10N4O2 B2885277 N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-92-4

N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2885277
CAS No.: 1429417-92-4
M. Wt: 182.183
InChI Key: DUNSELBFOQMWJX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is not classified or available for diagnostic, therapeutic, or personal use. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal and agrochemical research. They are frequently investigated as key scaffolds in the synthesis of more complex molecules and as core structures in the development of potential pharmaceutical agents. Researchers value these compounds for their potential biological activities. As with any chemical, appropriate safety precautions must be observed. Researchers should consult the available safety data sheet (SDS/SMD) and handle the compound using proper personal protective equipment (PPE), including gloves and eye/face protection, to prevent exposure, as similar compounds can be irritating to the eyes, respiratory system, and skin (based on the MSDS of a structurally similar compound, 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine) . Facilities utilizing this material should be equipped with eyewash stations and safety showers. For specific handling, storage, and disposal information, please refer to the detailed material safety data sheet provided with the product.

Properties

IUPAC Name

N-cyclopropyl-1-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-10-4-6(11(12)13)7(9-10)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNSELBFOQMWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by cyclization under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and properties of N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine with analogs from the literature:

Compound Name Substituents Synthesis Method Key Properties/Activities Reference
This compound 1-methyl, 3-cyclopropyl, 4-nitro Not explicitly described; inferred from analogs Potential intermediate for bioactive molecules Target
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine 3-cyclopropyl, 5-pyrimidinyl Coupling of pyrazole-amine with pyrimidine at 80°C Kinase inhibitor (PCTA family)
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole 4-nitro, benzyl substituent Nitration followed by hydrogenation Intermediate for Ceapin derivatives
Isopropyl-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)-amine 1-isopropyl, 3-isopropyl, 4-nitro Not detailed Agrochemical applications (inferred)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, 4-cyclopropyl, 1-pyridyl Copper-catalyzed coupling with Cs₂CO₃ Melting point: 104–107°C
Key Observations:
  • Nitro Group Reactivity : The nitro group in the target compound and analogs is critical for redox transformations. For example, hydrogenation of 4-nitro-pyrazoles yields 4-amine derivatives, which are common in drug discovery .
  • Cyclopropyl vs. Alkyl Substituents : Cyclopropyl groups (as in the target compound and ) enhance steric hindrance and metabolic stability compared to bulkier alkyl groups (e.g., isopropyl in ). This may improve pharmacokinetic profiles in medicinal chemistry .
  • Biological Activity : highlights kinase inhibition in cyclopropyl-pyrazole hybrids, suggesting the target compound could share similar bioactivity. The nitro group may act as a hydrogen-bond acceptor in target binding .

Physicochemical and Spectroscopic Properties

  • Spectroscopy : The nitro group in pyrazoles typically shows strong IR absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching). In NMR, the C-4 proton in nitro-pyrazoles is deshielded, appearing as a singlet near δ 8.1–8.2 ppm (cf. a: δ 8.12 ppm) .

Biological Activity

N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C8H10N4O2
  • Molecular Weight : Approximately 186.19 g/mol
  • Functional Groups : Nitro group, pyrazole ring, and cyclopropyl substituent.

These structural characteristics contribute to its unique biological properties, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to generate reactive intermediates that may interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and influence signaling pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL

These results suggest that the compound could be developed as a potential therapeutic agent for treating bacterial infections .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, demonstrating IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. In one study, this compound reduced TNF-alpha levels by up to 85% at concentrations as low as 10 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Cell Line Study : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at 5 µM. The study suggested that the compound's mechanism involves the activation of caspase pathways leading to apoptosis .
  • In Vivo Anti-inflammatory Study : In a mouse model of acute inflammation, administration of this compound significantly reduced paw edema compared to controls, indicating its potential use in managing inflammatory conditions .

Q & A

Basic: What synthetic methodologies are effective for preparing N-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via coupling reactions involving intermediates like 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine. Key steps include:

  • Catalyst system : Copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Purification : Chromatography using gradients of ethyl acetate/hexane (0–100%) yields the product as a yellow solid (17.9% yield) .
    Optimization strategies :
  • Increase catalyst loading or explore alternative catalysts (e.g., palladium complexes) to enhance coupling efficiency.
  • Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates.
  • Use microwave-assisted synthesis to reduce reaction time .

Advanced: How can computational modeling resolve discrepancies in predicted vs. observed reactivity of the nitro group in this compound?

Answer:
Contradictions between theoretical predictions (e.g., DFT calculations) and experimental reactivity (e.g., reduction or electrophilic substitution) can arise due to steric effects from the cyclopropyl group or solvent interactions. Methodological approaches include:

  • DFT with implicit solvent models : Compare nitro group charge distribution in gas phase vs. solvated environments .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the pyrazole ring under varying pH conditions .
  • Benchmarking : Validate computational results against experimental spectroscopic data (e.g., 1H^{1}\text{H} NMR chemical shifts) .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Answer:

  • 1H^{1}\text{H} NMR : Key signals include δ 8.87 ppm (pyridine protons) and δ 3.22–2.94 ppm (cyclopropyl CH2_2) .
  • HRMS (ESI) : Confirm molecular ion [M+H]+^+ at m/z 215 .
  • IR spectroscopy : Detect nitro group stretching vibrations (~1520 cm1^{-1}) and amine N–H bonds (~3298 cm1^{-1}) .
  • Melting point analysis : Verify purity (104.0–107.0°C) .

Advanced: How can researchers address conflicting biological activity data across studies involving pyrazole derivatives?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing against E. coli ATCC 25922) .
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. methyl groups) using SAR tables .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., cyclopropyl groups enhancing membrane permeability) .

Basic: What experimental design considerations are essential for crystallizing this compound?

Answer:

  • Solvent selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to promote slow crystallization .
  • Temperature gradient : Gradually cool from 50°C to 4°C to avoid amorphous precipitates.
  • SHELX refinement : Employ SHELXL for small-molecule crystallography to resolve disorder in the nitro group .

Advanced: How does the cyclopropyl substituent influence electronic properties and regioselectivity in reactions?

Answer:

  • Electronic effects : The cyclopropyl group’s sp3^3 hybridization induces ring strain, increasing electron density on the adjacent amine.
  • Regioselectivity : In electrophilic substitution, the nitro group directs incoming electrophiles to the pyrazole C5 position, while the cyclopropyl group sterically hinders C3 .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing effects of the nitro group .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.
  • HPLC monitoring : Check purity monthly using C18 columns (ACN/water gradient) .

Advanced: What strategies enable selective functionalization of the pyrazole ring for derivatization?

Answer:

  • Protection/deprotection : Temporarily mask the amine with Boc groups to direct nitration or alkylation to C4 .
  • Cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids to substitute the iodine intermediate .
  • Microwave-assisted synthesis : Enhance reaction specificity for nitro group reduction to amine .

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